molecular formula C21H11Br2NO2 B15248596 3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one CAS No. 3405-16-1

3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one

Cat. No.: B15248596
CAS No.: 3405-16-1
M. Wt: 469.1 g/mol
InChI Key: LTFJRMQAOJNKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one is a complex organic compound that features a fluorenone core with bromine and bromophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3-bromo-9H-fluoren-9-one in the presence of a base, followed by oxidation to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques like recrystallization or chromatography may be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bromine atoms and carbonyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-9H-fluoren-9-one: Shares the fluorenone core but lacks the bromophenyl substituent.

    4-Bromobenzaldehyde: Contains the bromophenyl group but lacks the fluorenone core.

    2-Bromo-9H-fluoren-9-one: Similar structure with a different bromine substitution pattern.

Uniqueness

3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one is unique due to the combination of its fluorenone core and bromophenyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

3405-16-1

Molecular Formula

C21H11Br2NO2

Molecular Weight

469.1 g/mol

IUPAC Name

3-bromo-2-[[2-(4-bromophenyl)-2-oxoethylidene]amino]fluoren-9-one

InChI

InChI=1S/C21H11Br2NO2/c22-13-7-5-12(6-8-13)20(25)11-24-19-10-17-16(9-18(19)23)14-3-1-2-4-15(14)21(17)26/h1-11H

InChI Key

LTFJRMQAOJNKPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N=CC(=O)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.